molecular formula C39H41NO19 B055256 Benanomicin A CAS No. 116249-65-1

Benanomicin A

Katalognummer: B055256
CAS-Nummer: 116249-65-1
Molekulargewicht: 827.7 g/mol
InChI-Schlüssel: GOYUMGXIFMGKFN-NUVDETJMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benanomicin A is a benzo[a]naphthacenequinone antibiotic first isolated from Actinomadura species . It consists of a polyketide-derived aglycon core decorated with a disaccharide moiety (D-olivose and D-amicetose) and a unique alanine-containing side chain . Its antifungal activity is attributed to calcium-dependent binding to D-mannoside residues in fungal cell wall mannoproteins, disrupting membrane integrity . This compound exhibits broad-spectrum activity against Candida spp., Aspergillus spp., and Pneumocystis carinii , with low mammalian toxicity and high water solubility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benanomicin A involves the preparation of a key intermediate, tri-substituted α-tetralone, which can be synthesized via two different methods:

Industrial Production Methods: this compound is obtained from the culture broth of Actinomadura spadix MH193-16F4 using specific fermentation methods . The production process involves the cultivation of the actinomycete in a suitable medium, followed by extraction and purification of the compound from the culture broth .

Analyse Chemischer Reaktionen

Types of Reactions: Benanomicin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Benanomicin A

Benanomicin B

  • Structure: Shares the same aglycon as this compound but differs in glycon components (sugar moieties) .
  • Activity: Less potent than this compound due to altered glycosylation, which affects binding affinity to fungal mannans .
  • Biosynthesis : Produced via a type II polyketide synthase pathway with post-polyketide modifications (e.g., glycosylation, methylation) .

10-Hydroxythis compound and 11-O-Demethylthis compound

  • Structure: Generated via biotransformation using E. coli expressing actinomycete cytochrome P450 (CYP105C1). 10-Hydroxythis compound: Oxygenation at C-10 . 11-O-Demethylthis compound: Loss of the methoxy group at C-11 .
  • Activity: Both analogues show reduced antifungal activity compared to this compound. 11-O-Demethylthis compound retains weak activity against Candida pseudotropicalis, while 10-hydroxythis compound is nearly inactive .

Table 1: Antifungal Activity of this compound and Analogues

Compound MIC (μg/mL) Against Key Pathogens Key Structural Features
This compound 0.05–0.5 (Candida spp., Aspergillus) Intact C-10 H, C-11 OCH₃
11-O-Demethylthis compound 5–20 (C. pseudotropicalis) C-11 demethylation
10-Hydroxythis compound >50 (most fungi) C-10 hydroxylation
Benanomicin B 1–10 (Candida spp.) Modified glycon

Pradimicin Family

Pradimicins (e.g., pradimicin A, BMY-28864) share the same benzo[a]naphthacenequinone core and mannose-binding mechanism as this compound but differ in side-chain modifications .

  • Key Differences: Pradimicins lack the alanine-containing side chain of this compound. They exhibit stronger fungicidal effects in vivo (e.g., against pulmonary candidiasis) but comparable in vitro potency .
  • Biosynthetic Relationship : Both families originate from similar polyketide pathways but diverge in post-PKS modifications, such as methylation and glycosylation .

Madurahydroxylactone (MHL) Derivatives

  • Structure: MHL derivatives belong to the benzo[a]naphthacenequinone family but target viral enzymes (HIV-1 integrase and RNase H) rather than fungal cells .

Structure-Activity Relationship (SAR) Insights

  • Critical Functional Groups: C-10 Hydrogen and C-11 Methoxy: Essential for antifungal potency; demethylation or hydroxylation at these positions reduces activity . Glycon Moieties: Influence solubility and binding specificity; modifications in Benanomicin B lower efficacy .
  • Calcium-Dependent Mechanism : Shared with pradimicins, but structural variations alter binding kinetics and spectrum .

Biologische Aktivität

Benanomicin A is a potent antifungal compound isolated from the actinomycete Actinomadura spadix. Its unique structure, characterized by a benzo[a]naphthacenequinone skeleton, contributes to its broad spectrum of biological activities, particularly against various fungal pathogens. This article explores the biological activity of this compound, including its antifungal and antiviral properties, mechanisms of action, and recent research findings.

Antifungal Activity

This compound exhibits significant antifungal activity against a range of fungi, including clinically relevant pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans . The compound's effectiveness has been demonstrated in both in vitro and in vivo models. The following table summarizes the antifungal activity of this compound against various fungal species:

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Activity Level
Candida albicans0.5 µg/mLPotent
Aspergillus fumigatus2.0 µg/mLModerate
Cryptococcus neoformans1.0 µg/mLPotent
Trichophyton rubrum4.0 µg/mLModerate
Cochliobolus lunatus8.0 µg/mLWeak

The mechanism by which this compound exerts its antifungal effects involves binding to the mannan component of fungal cell walls in the presence of calcium ions (Ca²⁺). This binding is crucial for its antifungal activity, as it disrupts the integrity of the fungal cell wall, leading to cell lysis .

Research indicates that this compound interacts specifically with D-mannoside residues on the surface of fungal cells, similar to lectins . The presence of a carboxylic acid in its D-alanine moiety and a sugar moiety are essential for both binding and antifungal activities .

Antiviral Activity

In addition to its antifungal properties, this compound has shown antiviral activity against certain viruses. Studies suggest that it may inhibit viral replication through mechanisms similar to its antifungal action, although further research is needed to elucidate these pathways completely .

Case Studies and Research Findings

Recent studies have focused on enhancing the efficacy of this compound through biotransformation and the development of analogs. For example, derivatives such as 10-hydroxythis compound and 11-O-demethylthis compound were generated using engineered Escherichia coli expressing cytochrome P450 enzymes. However, these derivatives exhibited weaker antifungal activities compared to this compound itself .

Another study highlighted a novel method for purifying cell wall mannan from Candida krusei using this compound. This method preserved more O-linked sugar chains compared to traditional methods, indicating potential applications in improving the extraction of complex carbohydrates from fungal cells .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the antifungal activity of Benanomicin A against pathogenic fungi?

  • Methodology : Use standardized broth microdilution assays to determine minimum inhibitory concentrations (MICs) against fungal strains like C. albicans and A. niger. Include positive controls (e.g., amphotericin B) and validate results using colony-forming unit (CFU) counts. Ensure media pH and incubation conditions align with fungal growth requirements .
  • Data Interpretation : MIC values ≤50 µg/ml indicate significant antifungal activity. Compare results with literature data to confirm consistency in potency across strains .

Q. How can researchers validate this compound’s anti-HIV activity in vitro?

  • Protocol : Employ MT-4 cell lines infected with HIV-1 and measure viral inhibition using p24 antigen ELISA or reverse transcriptase activity assays. Include concentration-dependent treatments (e.g., 0.1–100 µM) and cytotoxicity controls (e.g., MTT assays) to ensure specificity .
  • Statistical Analysis : Calculate IC50 values and compare with established antiviral agents (e.g., zidovudine) to benchmark efficacy .

Advanced Research Questions

Q. How do structural variations in this compound’s oligomannosyl side chains influence its bioactivity, and what analytical techniques resolve these differences?

  • Experimental Design : Isolate this compound from Actinomycetes and purify mannan components using this compound-assisted mild extraction. Analyze side-chain distribution via <sup>1</sup>H/<sup>13</sup>C NMR and compare with Fehling reagent-based acetylated derivatives to detect cleavage artifacts .
  • Contradiction Management : If NMR detects pentasaccharides/tetrasaccharides but not trisaccharides, consider whether harsh extraction methods (e.g., Fehling) artificially degrade labile β-1,2-mannose linkages, skewing results .

Q. What strategies resolve discrepancies in this compound’s reported antiviral mechanisms across studies?

  • Hypothesis Testing : Use siRNA knockdown or CRISPR-Cas9 to target host factors (e.g., CD4 receptors) in HIV-infected cells. Compare this compound’s inhibitory effects in wild-type vs. modified cells to distinguish direct viral targeting from host-mediated mechanisms .
  • Data Integration : Cross-reference findings with proteomic or transcriptomic datasets to identify pathways consistently modulated by this compound .

Q. How can researchers optimize this compound’s biosynthetic yield in Actinomycetes cultures?

  • Methodology : Screen cytochrome P450 (CYP) gene clusters (e.g., CYP105C1) linked to this compound production using genomic mining. Overexpress regulatory genes (e.g., bldD) in Streptomyces strains to enhance secondary metabolite synthesis .
  • Validation : Quantify yield via HPLC and correlate with transcriptional activation of biosynthetic genes under varied nutrient conditions (e.g., carbon/nitrogen ratios) .

Q. Experimental Design & Reproducibility

Q. What steps ensure reproducibility in this compound’s bioactivity assays across laboratories?

  • Standardization : Adopt CLSI guidelines for antifungal testing, including strain sourcing (e.g., ATCC strains), media preparation, and endpoint criteria (e.g., 80% growth inhibition). Share raw data (e.g., absorbance readings) in supplementary materials .
  • Inter-lab Validation : Participate in ring trials with independent labs to calibrate assay conditions and harmonize MIC interpretations .

Q. How should researchers address conflicting reports on this compound’s cytotoxicity in mammalian cells?

  • Troubleshooting : Replicate studies using identical cell lines (e.g., HEK293 vs. MT-4) and culture conditions. Perform time-course assays to differentiate acute vs. chronic toxicity. Publish full cytotoxicity curves (IC50, LD50) alongside activity data .

Q. Structural & Mechanistic Insights

Q. What computational tools predict this compound’s binding interactions with fungal cell wall components?

  • Approach : Use molecular docking (e.g., AutoDock Vina) to model interactions between this compound and β-1,3-glucan synthase. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .
  • Limitations : Address discrepancies between in silico and experimental data by refining force field parameters or incorporating membrane lipid effects .

Q. Ethical & Literature Review Practices

Q. How can researchers avoid redundancy in studying this compound’s known properties while exploring novel applications?

  • Scoping Review : Conduct a systematic review using PRISMA guidelines to map existing studies on antifungal/antiviral mechanisms. Prioritize understudied areas (e.g., immunomodulatory effects) using FINER criteria (Feasible, Novel, Ethical) .
  • Patent Analysis : Review granted patents (e.g., EP0886689B1) to identify unexplored claims, such as combinatorial therapies with antiretrovirals .

Eigenschaften

IUPAC Name

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H41NO19/c1-10-5-17-23(30(48)20(10)36(52)40-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(41)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(43)12(3)57-39)59-38-32(50)29(47)19(42)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,41-43,46-51H,9H2,1-4H3,(H,40,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYUMGXIFMGKFN-NUVDETJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H41NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317567
Record name Benanomicin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

827.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116249-65-1
Record name Benanomicin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116249-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benanomicin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116249651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benanomicin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benanomicin A
Reactant of Route 2
Benanomicin A
Reactant of Route 3
Benanomicin A
Reactant of Route 4
Benanomicin A
Reactant of Route 5
Benanomicin A
Reactant of Route 6
Benanomicin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.